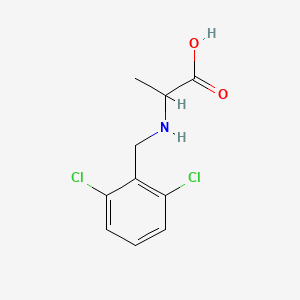

N-(2,6-dichlorobenzyl)alanine

Description

Significance of N-Substitution in Amino Acid Chemistry for Synthetic Applications

The substitution on the nitrogen atom of an amino acid, such as alanine (B10760859), imparts significant changes to its structure and reactivity. Firstly, it removes the N-H proton, eliminating its ability to act as a hydrogen bond donor. This is a critical modification in the synthesis of peptidomimetics—molecules that mimic the structure of peptides. Polypeptoids, which are polymers of N-substituted glycines, exemplify this, exhibiting enhanced proteolytic stability and biocompatibility compared to natural peptides. chinesechemsoc.org

Secondly, the nature of the N-substituent can be tailored to control properties like solubility, lipophilicity, and steric bulk. For instance, attaching a hydrophobic alkyl or aryl group can increase the molecule's solubility in organic solvents, which is advantageous for synthesis. acs.orgacs.org The substituent also introduces steric hindrance around the nitrogen atom, which can influence the conformational preferences of the molecule and its derivatives. This is a key tool for designing molecules with specific three-dimensional shapes, for example, to fit into the active site of an enzyme. The synthesis of such derivatives often involves the Michael-addition of primary amines to acrylates, followed by ring closure to form N-substituted N-carboxyanhydrides (NCAs), which can then be polymerized. tu-dresden.dedoi.org

The table below illustrates the general effect of N-substitution on the properties of alanine.

| Property | L-Alanine | N-Alkyl-L-Alanine (General) |

| Molecular Weight | 89.09 g/mol chemeo.com | Increased |

| Hydrogen Bond Donor | Yes (N-H) | No |

| Solubility in Water | High | Generally Decreased |

| Solubility in Organic Solvents | Low | Generally Increased |

| Chirality at α-carbon | Yes | Retained |

This table provides a generalized comparison. Specific properties vary with the nature of the alkyl group.

Overview of Dichlorobenzyl Moieties in Organic Synthesis

The dichlorobenzyl group is a functional moiety used in organic synthesis to introduce specific electronic and steric properties into a molecule. While several isomers exist (e.g., 2,4-dichloro, 3,4-dichloro, 2,6-dichloro), they all share the feature of a benzene (B151609) ring substituted with two chlorine atoms and a methylene (B1212753) (-CH2-) linker.

The chlorine atoms are strongly electron-withdrawing due to their high electronegativity. This "inductive effect" decreases the electron density of the aromatic ring and the benzylic carbon. ucr.edu This electronic perturbation can influence the reactivity of the molecule in subsequent synthetic steps. Furthermore, the presence of two chlorine atoms significantly increases the lipophilicity of the moiety, a property often exploited in medicinal chemistry to enhance the ability of a drug molecule to cross cell membranes. For example, 2,4-dichlorobenzyl alcohol is a known mild antiseptic that demonstrates the utility of this chemical group in biologically active compounds. nih.govwikipedia.org

The substitution pattern is crucial. In the case of a 2,6-dichloro substitution, the two chlorine atoms are positioned ortho to the benzyl (B1604629) group. This arrangement creates significant steric hindrance around the benzylic carbon. libretexts.orgyoutube.com This steric bulk can be used strategically to:

Direct the conformation of a larger molecule.

Prevent or slow down certain reactions at or near the benzyl group.

Probe the steric constraints of a biological receptor or enzyme active site.

The table below compares key properties of benzyl chloride and its dichlorinated isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Baseline aromatic group |

| 2,4-Dichlorobenzyl Chloride | C₇H₅Cl₃ | 195.48 | Asymmetric electronic effects, used in antiseptics nih.gov |

| 2,6-Dichlorobenzyl Chloride | C₇H₅Cl₃ | 195.48 | High steric hindrance at the benzylic position |

Scope and Research Focus on N-(2,6-Dichlorobenzyl)alanine within Contemporary Organic Chemistry

This compound is a specific N-substituted amino acid that combines the features of a chiral alanine backbone with the unique steric and electronic properties of the 2,6-dichlorobenzyl group. As of this writing, dedicated research focusing exclusively on the synthesis and application of this particular compound is not widespread in peer-reviewed literature, suggesting it is a specialized or novel chemical entity rather than a common reagent.

The research focus for a molecule like this compound would likely be as a specialized building block in medicinal chemistry and materials science. Its structure suggests several potential applications:

Peptidomimetic Design: It could be incorporated into peptide sequences to introduce a conformationally restricted, sterically demanding side chain. The bulky 2,6-dichlorobenzyl group would prevent hydrogen bonding at the nitrogen and could be used to force a specific backbone geometry.

Probing Steric Interactions: In drug design, it could be used to synthesize analogs of a lead compound to map out the steric limitations of its biological target. The large, rigid nature of the 2,6-dichlorobenzyl group makes it an excellent probe for this purpose.

Asymmetric Synthesis: As a chiral building block, it could serve as a precursor in the asymmetric synthesis of more complex molecules, where the dichlorobenzyl group acts as a sterically directing protecting group before being potentially removed in a later step.

The synthesis of this compound would likely proceed via standard methods for N-alkylation of amino acids, such as the reductive amination of pyruvate (B1213749) with 2,6-dichlorobenzylamine or the direct alkylation of alanine with 2,6-dichlorobenzyl chloride under basic conditions. The dominant feature of this compound is undoubtedly the steric hindrance imparted by the ortho-chlorine atoms, making its primary research value its use in creating and studying sterically congested molecular environments.

The following table outlines the predicted physicochemical properties for this compound, derived from its constituent parts.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |

| Molecular Weight | 248.11 g/mol |

| Hydrogen Bond Acceptor Count | 3 |

| Hydrogen Bond Donor Count | 1 (from carboxylic acid) |

| LogP (Octanol-Water Partition Coefficient) | High (Increased lipophilicity) |

| Key Structural Feature | High steric hindrance around the N-benzyl bond |

Note: The values in this table are estimated based on chemical structure, as extensive experimental data is not publicly available.

Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

2-[(2,6-dichlorophenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(10(14)15)13-5-7-8(11)3-2-4-9(7)12/h2-4,6,13H,5H2,1H3,(H,14,15) |

InChI Key |

ZVDILYWGTUOROX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NCC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Advanced Structural Elucidation of N 2,6 Dichlorobenzyl Alanine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. nih.gov For N-(2,6-dichlorobenzyl)alanine, a combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon resonances and a detailed conformational analysis.

Assignment of Proton and Carbon Resonances

Expected ¹H NMR Chemical Shifts: The proton spectrum would feature signals for the alanine's α-proton (CH), the methyl protons (CH₃), and the protons of the benzyl (B1604629) group. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet, while the aromatic protons of the 2,6-dichlorobenzyl group would present as a characteristic AX₂ spin system.

Expected ¹³C NMR Chemical Shifts: The carbon spectrum would display resonances for the carboxyl carbon (COOH), the α-carbon, and the methyl carbon of the alanine (B10760859) fragment. The 2,6-dichlorobenzyl portion would show signals for the dichlorinated aromatic carbons, the unsubstituted aromatic carbons, and the benzylic carbon. The presence of the two chlorine atoms would cause a significant downfield shift for the ipso-carbons (C-2 and C-6).

Below are the predicted proton and carbon NMR chemical shift assignments for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Alanine CH | 3.5 - 4.0 | 50 - 55 |

| Alanine CH₃ | 1.4 - 1.6 | 15 - 20 |

| Benzyl CH₂ | 4.0 - 4.5 | 50 - 55 |

| Aromatic CH (C3, C4, C5) | 7.2 - 7.5 | 128 - 132 |

| Aromatic C-Cl (C2, C6) | - | 135 - 140 |

| Aromatic C1 | - | 130 - 135 |

| COOH | 10 - 13 | 170 - 175 |

Conformational Analysis via Multi-Dimensional NMR Techniques

While one-dimensional NMR provides information on chemical shifts and basic coupling, multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for a detailed conformational analysis. These methods help establish through-bond and through-space correlations between nuclei.

For this compound, Nuclear Overhauser Effect (NOE) experiments would be particularly insightful. NOE correlations between the benzylic protons and the alanine protons (α-H and CH₃) would provide direct evidence for the preferred spatial orientation of the 2,6-dichlorobenzyl group relative to the alanine backbone. The relative stabilities of different rotamers can be assessed by analyzing the strength of these NOE signals. auremn.org.br Studies on similar N-substituted alanines have demonstrated the power of these techniques in elucidating conformational preferences. researchgate.net

Vibrational Spectroscopy of this compound

Infrared (IR) Spectroscopy for Functional Group Characterization

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. The carboxylic acid O-H stretch is expected to be a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will likely appear as a strong, sharp band around 1700-1730 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic chain will be present around 2850-3100 cm⁻¹. The C-Cl stretching vibrations of the dichlorobenzyl group are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra and would be expected in the 990-1010 cm⁻¹ and 1570-1610 cm⁻¹ regions for the 2,6-dichlorobenzyl group. The symmetric C-Cl stretching vibrations would also be Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| N-H (Amine) | Stretching | 3300-3500 | Weak |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 | Moderate |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850-2970 | Strong |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | Strong |

| C-N | Stretching | 1080-1360 | Moderate |

| C-Cl | Stretching | 600-800 | Strong |

Correlational Studies with Computational Frequencies

To gain a deeper understanding of the vibrational spectra, experimental data can be correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the vibrational frequencies and intensities of this compound. researchgate.net By comparing the calculated spectra with the experimental IR and Raman spectra, a more precise assignment of the observed vibrational bands can be achieved. icm.edu.plmdpi.com This correlational approach can also help to identify different conformers of the molecule that may coexist in the sample, as each conformer will have a unique set of calculated vibrational frequencies. acs.org

X-ray Crystallography for Solid-State Structure Determination of this compound

The crystal packing of this compound would be dictated by a variety of intermolecular forces, leading to a stable, repeating three-dimensional array. The primary interactions expected to govern the crystal structure include:

Hydrogen Bonding: The alanine backbone contains both a carboxylic acid group (-COOH) and a secondary amine group (-NH-), which are excellent hydrogen bond donors and acceptors. It is anticipated that strong hydrogen bonds would form between the carboxylic acid of one molecule and the amine of another, creating chains or more complex networks. iphy.ac.cnnih.gov These interactions are fundamental to the packing of amino acids and their derivatives. researchgate.net

π-Interactions: The 2,6-dichlorobenzyl group introduces an aromatic ring, which can participate in π-π stacking interactions with neighboring aromatic rings. The electron-withdrawing nature of the chlorine atoms would influence the quadrupole moment of the ring, potentially favoring offset or parallel-displaced stacking arrangements.

Halogen Bonding: The chlorine atoms on the benzyl group can act as halogen bond donors, interacting with electron-rich atoms such as the oxygen atoms of the carboxylate group or the nitrogen of the amine. This type of interaction is increasingly recognized as a significant force in directing crystal packing.

| Interaction Type | Potential Participating Groups | Expected Nature of Interaction |

| Hydrogen Bonding | Carboxylic acid (-COOH), Secondary amine (-NH-) | Strong, directional interactions forming chains or networks. |

| π-π Stacking | 2,6-Dichlorophenyl rings | Attraction between aromatic rings, influencing packing. |

| Halogen Bonding | Chlorine atoms, Carboxylate oxygens, Amine nitrogen | Directional interaction involving the chlorine atoms. |

| Van der Waals Forces | All atoms in the molecule | General attractive and repulsive forces. |

This table presents the predicted intermolecular interactions for this compound based on its chemical structure.

As this compound is a chiral molecule, derived from the amino acid alanine, it can exist as two enantiomers (D and L, or R and S). X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of an enantiomerically pure sample is available. nih.govthieme-connect.de

The determination relies on the phenomenon of anomalous dispersion. mit.edu When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect is more pronounced for atoms with higher atomic numbers. In the case of this compound, the presence of two chlorine atoms (atomic number 17) would produce a significant anomalous scattering signal. mit.edu

By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering in a non-centrosymmetric crystal, the absolute stereochemistry at the chiral center can be unambiguously assigned. mit.edu The Flack parameter, calculated from the diffraction data, provides a reliable indicator of the correctness of the assigned absolute configuration. mit.edu

Advanced Mass Spectrometry for Structural Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the confident determination of its elemental composition.

The chemical formula for this compound is C₁₀H₁₁Cl₂NO₂. The predicted monoisotopic mass can be calculated and would be confirmed by HRMS analysis, distinguishing it from other compounds with the same nominal mass.

| Property | Predicted Value |

| Chemical Formula | C₁₀H₁₁Cl₂NO₂ |

| Monoisotopic Mass | 247.0167 Da |

| Nominal Mass | 247 Da |

This table shows the predicted mass values for this compound.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. researchgate.netnih.gov

The fragmentation of this compound is expected to follow pathways characteristic of amino acids and N-benzyl compounds. libretexts.orgresearchgate.net Key fragmentation pathways would likely include:

Loss of the Carboxylic Acid Group: A common fragmentation for amino acids is the loss of the -COOH group as CO₂ (44 Da) or HCOOH (46 Da).

Cleavage of the N-Benzyl Bond: The bond between the nitrogen atom and the benzyl group is susceptible to cleavage. This would result in the formation of a 2,6-dichlorobenzyl cation (m/z 159) or a protonated alanine fragment.

α-Cleavage: Cleavage of the C-C bond adjacent to the amine group is a characteristic fragmentation for amines. libretexts.org

Loss of Chlorine: Fragmentation involving the loss of one or both chlorine atoms from the benzyl ring is also possible.

A plausible fragmentation pathway is outlined below:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 248 [M+H]⁺ | 202 [M+H-HCOOH]⁺ | HCOOH (46 Da) | Protonated 2-(2,6-dichlorobenzylamino)propene |

| 248 [M+H]⁺ | 159 [C₇H₅Cl₂]⁺ | C₃H₇NO₂ (Alanine) | 2,6-Dichlorobenzyl cation |

| 248 [M+H]⁺ | 90 [C₃H₈NO₂]⁺ | C₇H₅Cl₂ (Dichlorotoluene) | Protonated Alanine |

This table presents a predicted MS/MS fragmentation pathway for protonated this compound.

Computational and Theoretical Investigations of N 2,6 Dichlorobenzyl Alanine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular geometries, energies, and other chemical properties with high accuracy. mdpi.comnih.gov For N-(2,6-dichlorobenzyl)alanine, DFT calculations can reveal the fundamental aspects of its chemical nature.

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govresearchgate.net Using DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), the equilibrium geometry of this compound can be determined. nih.govnih.gov This process calculates the forces on each atom and iteratively adjusts their positions until a stable structure with no net forces is achieved.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Conceptual) (Note: The following data are illustrative examples of what a DFT geometry optimization would yield and are not based on published experimental results for this specific molecule.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| r(C-Cl) | Bond length of Carbon-Chlorine in the phenyl ring | 1.75 Å |

| r(N-Cα) | Bond length of Nitrogen to Alpha-Carbon | 1.46 Å |

| r(Cα-C') | Bond length of Alpha-Carbon to Carbonyl Carbon | 1.53 Å |

| r(C=O) | Bond length of Carbonyl Carbon to Oxygen | 1.23 Å |

| ∠(C-N-Cα) | Bond angle defining the benzyl (B1604629) group attachment | 112.0° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or electron-donating character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govscispace.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap implies the molecule is more polarizable and reactive. For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is likely localized around the electron-rich regions, such as the nitrogen atom and the carboxyl group, while the LUMO may be distributed over the electron-deficient dichlorophenyl ring.

Table 2: Illustrative Frontier Orbital Energies for this compound (Conceptual) (Note: These values are for illustrative purposes.)

| Orbital | Description | Illustrative Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -6.85 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.20 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP analysis would likely show strong negative potential around the oxygen atoms of the carboxyl group and a moderately negative potential near the nitrogen atom, identifying these as sites for hydrogen bonding and interaction with electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atom of the amine group and regions near the electron-withdrawing chlorine atoms would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility and dynamic behavior of a molecule, providing insights that are complementary to the static picture offered by DFT.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govresearchgate.net MD simulations are ideal for studying these solvation effects by explicitly or implicitly modeling solvent molecules. For a molecule like this compound, which contains both polar (amine, carboxyl) and non-polar (dichlorophenyl) groups, the choice of solvent is critical to its conformational stability.

In a polar solvent like water, simulations would likely show that conformations allowing for the formation of intermolecular hydrogen bonds between the solvent and the molecule's polar groups are stabilized. researchgate.net In contrast, in a non-polar solvent, intramolecular interactions might become more dominant in determining the preferred shape. nih.gov These simulations can generate a conformational landscape, showing which structures are most populated and how the molecule transitions between them. nih.gov

While often used in drug discovery to model interactions with biological targets, MD simulations can also be used to conceptually model the interaction between a ligand, such as this compound, and a hypothetical receptor binding site. nih.govnih.gov This type of modeling helps to understand the fundamental non-covalent forces that govern molecular recognition.

In a conceptual simulation, this compound would be placed near a predefined binding pocket with specific characteristics (e.g., hydrophobic patches, hydrogen bond donors/acceptors). The simulation would then track the ligand's movement and binding mode. physchemres.org Analysis of the trajectory would reveal key interactions, such as hydrogen bonds between the ligand's carboxyl or amine groups and complementary residues in the site, or hydrophobic interactions involving the dichlorophenyl ring. nih.gov This provides insight into the structural features of this compound that are most important for binding affinity and specificity in a non-biological, conceptual context.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical behavior of a molecule. These descriptors quantify aspects of a molecule's electronic structure, offering a lens into its stability and reactivity.

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. A more negative chemical potential suggests higher stability, as the molecule is less likely to spontaneously decompose. globalresearchonline.net

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. globalresearchonline.net A larger HOMO-LUMO gap generally corresponds to greater hardness, indicating higher stability and lower reactivity.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile. globalresearchonline.net

For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine the HOMO and LUMO energies. globalresearchonline.net From these, the global reactivity indices would be calculated. Based on studies of similar N-benzyl substituted compounds, one would expect this compound to be a stable molecule with a negative chemical potential. globalresearchonline.net

Table 1: Representative Global Reactivity Descriptors for N-Substituted Amino Acid Analogues

| Descriptor | Formula | Significance | Expected Trend for this compound |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency | Negative value, indicating stability. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to change in electron distribution | A significant positive value, indicating stability. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Electron-accepting capacity | Moderate to high, influenced by the dichlorobenzyl group. |

This table is illustrative and based on general principles of computational chemistry applied to analogous molecules. Specific values would require dedicated DFT calculations for this compound.

Condensed Fukui functions are used to determine the reactivity of individual atoms:

f+ : for nucleophilic attack (propensity to accept an electron).

f- : for electrophilic attack (propensity to donate an electron).

f0 : for radical attack.

For this compound, one would predict that the nitrogen atom of the amino group and the oxygen atoms of the carboxyl group would be primary sites for electrophilic attack, due to their lone pairs of electrons. researchgate.net Conversely, the carbonyl carbon and the carbon atoms of the dichlorobenzyl ring are likely sites for nucleophilic attack. researchgate.net

Table 2: Conceptual Fukui Function Analysis for this compound

| Atom/Group | Expected f+ Value | Expected f- Value | Predicted Reactivity |

| Carbonyl Carbon | High | Low | Susceptible to nucleophilic attack |

| Carboxyl Oxygens | Low | High | Susceptible to electrophilic attack |

| Nitrogen Atom | Low | High | Susceptible to electrophilic attack |

| Aromatic Carbons | Moderate | Moderate | Potential sites for both nucleophilic and electrophilic attack, influenced by chlorine substituents |

| Chlorine Atoms | Moderate | Moderate | Influence the electrophilicity of the aromatic ring |

This table represents a conceptual prediction. Actual Fukui function values would need to be determined through computational analysis.

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Identifying and characterizing the TS is crucial for understanding the kinetics and mechanism of a reaction. youtube.com For reactions involving this compound, such as N-alkylation or peptide bond formation, computational methods like DFT can be used to locate the transition state geometry. nih.gov

The process typically involves:

Initial Guess : Proposing a plausible structure for the transition state.

Geometry Optimization : Using algorithms to find the saddle point on the potential energy surface.

Frequency Analysis : Confirming the nature of the stationary point. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

For instance, in a hypothetical reaction where the nitrogen of this compound acts as a nucleophile, the transition state would likely involve the partial formation of a new bond to the nitrogen and the partial breaking of a bond in the electrophile.

Proton transfer is a fundamental process in many biochemical reactions. youtube.comnih.gov In systems analogous to this compound, such as in enzymes or in solution, proton transfer can be a key step in catalysis or in determining the conformational preferences of the molecule. nih.gov

Computational studies on related amino acids have shown that proton transfer can occur through various pathways, including direct transfer or via a relay system involving solvent molecules or nearby functional groups. rsc.orgnju.edu.cn For this compound, potential proton transfer scenarios include:

Intramolecular proton transfer : From the carboxylic acid group to the amino group, leading to the formation of a zwitterion.

Intermolecular proton transfer : Involving solvent molecules (e.g., water) or other reactants.

DFT calculations can be employed to model these processes, determining the energy barriers associated with different proton transfer pathways. nju.edu.cn The transition states for these processes would be characterized by the stretching of the bond to the proton being transferred and the formation of a new bond to the proton acceptor.

Stereochemical Aspects and Resolution of N 2,6 Dichlorobenzyl Alanine Enantiomers

Racemization Mechanisms and Kinetic Studies

Racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers, is a key consideration in the study of chiral molecules. Understanding the mechanisms and kinetics of racemization is crucial for assessing the stereochemical stability of N-(2,6-dichlorobenzyl)alanine under various conditions.

Thermal and Acid/Base Catalyzed Racemization

The racemization of α-amino acids can be induced by heat or catalyzed by the presence of acids or bases. epo.org These processes generally involve the deprotonation of the α-carbon, leading to the formation of a planar, achiral carbanion or enolate intermediate. Subsequent reprotonation can occur from either face of the intermediate, resulting in the formation of both enantiomers.

While specific kinetic studies on the thermal and acid/base catalyzed racemization of this compound are not extensively documented in publicly available literature, general principles of amino acid racemization can be applied. The presence of the N-(2,6-dichlorobenzyl) group may influence the rate of racemization due to steric and electronic effects. The bulky dichlorobenzyl group could sterically hinder the approach of a base to the α-proton, potentially slowing down the racemization rate compared to simpler N-alkylated alanines. Conversely, the electron-withdrawing nature of the dichlorophenyl ring might affect the acidity of the α-proton.

Patents describing general methods for α-amino acid racemization suggest that heating in the presence of a strong acid or base, or with an aldehyde and a metal ion under neutral or alkaline conditions, can facilitate this process. epo.org For instance, racemization can be carried out by stirring the amino acid in an aliphatic acid, such as acetic or propionic acid, with an aldehyde at temperatures ranging from 20°C to 120°C. epo.org Another patented method involves contacting an organic phase containing a copper metal complex with a basic aqueous phase containing the optically active α-amino acid in the presence of a phase transfer catalyst. google.com

Stereochemical Stability Assessment

The assessment of stereochemical stability involves determining the conditions under which an enantiomerically pure or enriched form of a compound remains stable without significant racemization. For this compound, this would involve kinetic studies under various thermal and pH conditions.

Techniques such as polarimetry, chiral chromatography, and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents are commonly employed to monitor the change in enantiomeric excess over time. nih.gov The racemization half-life (t½), which is the time required for 50% of the enantiomeric excess to be lost, is a key parameter derived from these studies.

While specific data for this compound is scarce, studies on other N-substituted amino acids can provide insights. For example, the stability of N-methylated amino acids has been investigated, showing that N-methylation can influence conformation and reactivity. rsc.org The stereochemical stability of this compound would be a critical factor in its potential applications, as racemization could lead to a loss of desired activity or the formation of an undesired enantiomer.

Resolution of Racemic this compound Mixtures

The separation of a racemic mixture into its individual enantiomers is known as resolution. This is a crucial step in obtaining enantiomerically pure compounds for various applications.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for resolving racemic carboxylic acids like this compound is through the formation of diastereomeric salts. This involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines. After separation of the diastereomeric salts, the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.

Derivatization to Diastereomers for Separation

Another approach to resolution involves the covalent derivatization of the enantiomers with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated by standard chromatographic techniques such as column chromatography or crystallization, owing to their different physical properties. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original compound.

For amino acids, derivatization often targets the amino or carboxyl group. While no specific derivatization methods for the resolution of racemic this compound have been detailed in the literature, general methods for amino acid derivatization could be applicable.

Chromatographic Enantioseparation of this compound

Direct separation of enantiomers by chromatography is a powerful and widely used technique. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

High-performance liquid chromatography (HPLC) with chiral columns is the most common method for enantioseparation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are two of the most successful and versatile types of chiral columns for separating a wide range of chiral compounds, including amino acids and their derivatives. sigmaaldrich.com

For N-substituted amino acids, both types of columns have shown utility. The choice of the specific chiral column and the mobile phase composition (a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol) is crucial for achieving good separation. researchgate.net For instance, the enantiomers of various nitropropranolol derivatives, which also contain a substituted aromatic ring and an amino alcohol structure, have been successfully separated using a Kromasil 5-Amycoat column with a mobile phase of n-hexane and isopropanol (B130326) with a small amount of diethylamine. mdpi.com This suggests that polysaccharide-based CSPs could be effective for the enantioseparation of this compound.

Macrocyclic glycopeptide columns are particularly well-suited for the separation of underivatized amino acids and are operated in reversed-phase, normal-phase, or polar organic modes. sigmaaldrich.com The complex structures of these CSPs offer multiple interaction sites, including hydrophobic cavities, hydrogen bond donors and acceptors, and ionic groups, which contribute to their broad enantioselectivity.

While specific chromatographic conditions for the enantioseparation of this compound are not explicitly reported, the general success in separating structurally related N-benzyl or dichlorobenzyl-containing compounds on these types of chiral columns indicates that a suitable method could be developed through systematic screening of columns and mobile phases.

Chiral Stationary Phase (CSP) HPLC Methods

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. nih.gov The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. nih.gov

For amino acid derivatives like this compound, several types of CSPs have proven effective. These include:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most popular CSPs due to their broad applicability. chromatographyonline.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide. chromatographyonline.commdpi.com

Macrocyclic Glycopeptide-based CSPs: Antibiotics such as teicoplanin and vancomycin, covalently bonded to silica (B1680970) gel, serve as effective chiral selectors. sigmaaldrich.comfagg.be These CSPs possess multiple chiral centers and functional groups, allowing for a variety of interactions with the analyte enantiomers. sigmaaldrich.comfagg.be They are particularly useful for the separation of polar and ionic compounds like amino acids. sigmaaldrich.com

Crown Ether-based CSPs: These stationary phases are particularly effective for the separation of primary amines and amino acids. nih.gov The chiral recognition is based on the formation of inclusion complexes between the protonated amino group of the analyte and the chiral crown ether cavity. nih.gov

The choice of mobile phase is also crucial for achieving optimal separation. A mixture of organic solvents like methanol (B129727), ethanol, or acetonitrile (B52724), often with acidic or basic additives to control the ionization state of the analyte and the stationary phase, is typically employed. mdpi.comsigmaaldrich.com

Table 1: Examples of CSPs Used in Chiral HPLC for Amino Acid Derivatives

| CSP Type | Chiral Selector Example | Typical Analytes |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Wide range of chiral compounds |

| Macrocyclic Glycopeptide | Teicoplanin | Polar and ionic compounds, amino acids |

| Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Primary amines, amino acids |

This table provides examples of CSP types and their applications in chiral HPLC.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral capillary columns is another highly effective method for the enantiomeric separation of volatile and semi-volatile compounds. chromatographyonline.com For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. chromatographyonline.comsigmaaldrich.comgcms.cz Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. chromatographyonline.com The separation mechanism involves the formation of temporary inclusion complexes between the analyte enantiomers and the cyclodextrin (B1172386). The different stabilities of these diastereomeric complexes lead to different retention times. chromatographyonline.com

Commonly used cyclodextrin derivatives include:

Permethylated cyclodextrins

Propionyl-derivatized cyclodextrins

Trifluoroacetyl-derivatized cyclodextrins sigmaaldrich.com

The choice of the specific cyclodextrin (α, β, or γ) and its derivative depends on the size and structure of the analyte. chromatographyonline.com

Table 2: Common Chiral GC Columns for Enantiomeric Separations

| Column Type | Chiral Selector | Common Applications |

| Cyclodextrin-based | Derivatized β-cyclodextrin | Volatile and semi-volatile chiral compounds |

| Amino acid derivatives | L-valine-tert-butylamide polysiloxane | Amino acid enantiomers |

This table illustrates common chiral GC columns and their typical uses.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations. chromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This technique offers several advantages, including faster separations and lower solvent consumption compared to HPLC. chromatographyonline.com

Similar to HPLC, SFC relies on chiral stationary phases to achieve enantiomeric resolution. chromatographyonline.com Polysaccharide-based CSPs are the most widely used in chiral SFC due to their broad enantioselectivity and robustness. chromatographyonline.com The addition of a small amount of an organic modifier, such as methanol or ethanol, to the supercritical CO2 mobile phase is often necessary to modulate the retention and selectivity. fagg.be

The chiral recognition mechanisms in SFC are similar to those in HPLC, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric effects. chromatographyonline.com SFC has been successfully applied to the separation of a wide range of chiral compounds, including pharmaceuticals and their intermediates. chromatographyonline.com

Table 3: Comparison of Chiral Separation Techniques

| Technique | Typical Mobile Phase | Common Stationary Phases | Key Advantages |

| HPLC | Organic solvents with additives | Polysaccharide, Macrocyclic Glycopeptides, Crown Ethers | Broad applicability, well-established |

| GC | Inert gas (e.g., He, H2) | Derivatized Cyclodextrins | High resolution for volatile compounds |

| SFC | Supercritical CO2 with organic modifiers | Polysaccharide-based | Fast separations, reduced solvent use |

This table provides a comparative overview of the primary chiral separation techniques.

Dynamic Kinetic Resolution Strategies for this compound Synthesis

Dynamic Kinetic Resolution (DKR) is a powerful strategy for the asymmetric synthesis of a single enantiomer from a racemic starting material, with a theoretical maximum yield of 100%. mdpi.com This is a significant advantage over classical kinetic resolution, which has a maximum yield of 50%. mdpi.com DKR combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer, ensuring that all of the starting material is eventually converted to the desired product enantiomer. mdpi.com

For the synthesis of enantiomerically pure this compound, a DKR approach could involve the following key steps:

Racemization of the Substrate: A racemic mixture of a suitable precursor to this compound is subjected to conditions that allow for rapid and reversible interconversion of the enantiomers.

Enantioselective Reaction: A chiral catalyst or enzyme selectively reacts with one of the enantiomers of the racemic substrate to form the desired product.

Several catalytic systems can be employed for DKR, including:

Enzymatic Methods: Enzymes such as lipases, proteases, or aminoacylases can be used for the enantioselective acylation or hydrolysis of a suitable derivative of this compound. nih.gov The racemization of the unreacted enantiomer can be achieved through chemical or enzymatic methods. nih.gov

Chemo-catalytic Methods: Chiral transition metal complexes, such as those based on ruthenium or rhodium, can catalyze enantioselective hydrogenation or other transformations. princeton.edu The racemization of the starting material is often promoted by the reaction conditions or by the addition of a specific racemization catalyst.

A potential DKR strategy for this compound could start from a racemic α-amino acid derivative. The process would involve a chiral catalyst that selectively transforms one enantiomer into the target this compound, while the other enantiomer is continuously racemized back to the reactive form.

Table 4: Key Components of a Dynamic Kinetic Resolution Process

| Component | Function | Example |

| Racemic Substrate | Starting material containing both enantiomers | Racemic alanine (B10760859) derivative |

| Racemization Catalyst | Facilitates the interconversion of substrate enantiomers | Base or enzyme (e.g., racemase) |

| Chiral Catalyst/Enzyme | Selectively reacts with one enantiomer | Chiral metal complex or lipase (B570770) |

| Reagent | Consumed in the enantioselective transformation | Acylating agent or reducing agent |

This table outlines the essential components and their roles in a typical DKR process.

Chemical Reactivity and Derivatization Strategies for N 2,6 Dichlorobenzyl Alanine

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of N-(2,6-dichlorobenzyl)alanine is a prime site for modification, allowing for the introduction of a wide range of functional groups that can modulate the compound's physicochemical properties.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental strategy in medicinal chemistry to enhance properties such as cell permeability and metabolic stability.

Esterification: The formation of esters from this compound can be achieved through various established methods. Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common approach. Alternatively, reaction with alkyl halides in the presence of a base can also yield the corresponding esters. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the lipophilicity of the resulting molecule.

Amidation: The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. This strategy allows for the introduction of a diverse array of substituents, depending on the choice of the amine coupling partner.

| Transformation | Reagents | Product | Typical Yields (Analogous Systems) |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl N-(2,6-dichlorobenzyl)alaninate | 70-95% |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC), Additive (e.g., HOBt) | N-(2,6-dichlorobenzyl)alaninamide | 60-90% |

Reduction to Alcohol Derivatives

The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding N-(2,6-dichlorobenzyl)alaninol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting amino alcohol provides a new point for derivatization, for instance, through etherification or esterification of the newly formed hydroxyl group.

| Transformation | Reagents | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF) | N-(2,6-dichlorobenzyl)alaninol |

Transformations at the Secondary Amine Functionality

The secondary amine in this compound is another key site for chemical modification, allowing for further substitution or the introduction of protecting groups for more complex synthetic routes.

Further N-Alkylation and Acylation Reactions

N-Alkylation: The secondary amine can undergo further alkylation to produce a tertiary amine. This can be achieved by reaction with alkyl halides. The reactivity of this step may be influenced by the steric hindrance imposed by the existing 2,6-dichlorobenzyl group.

N-Acylation: Acylation of the secondary amine with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This introduces an amide linkage at the nitrogen atom, which can be used to append a variety of molecular fragments.

| Transformation | Reagents | Product |

| N-Alkylation | Alkyl Halide (R-X), Base | N-alkyl-N-(2,6-dichlorobenzyl)alanine |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride (B1165640), Base | N-acyl-N-(2,6-dichlorobenzyl)alanine |

Protecting Group Chemistry (e.g., Fmoc protection)

In the context of peptide synthesis or other multi-step synthetic sequences, the protection of the secondary amine is often necessary. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used protecting group for amines that is stable under acidic conditions but readily cleaved by a base, typically piperidine (B6355638) in dimethylformamide (DMF). The introduction of the Fmoc group is usually accomplished by reacting this compound with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base.

The use of Fmoc protection allows for the selective reaction at the carboxylic acid moiety, for example, in solid-phase peptide synthesis where this compound could be incorporated as a non-canonical amino acid.

Modifications of the 2,6-Dichlorobenzyl Aromatic Ring

The 2,6-dichlorobenzyl group, while generally robust, presents opportunities for modification through aromatic substitution reactions. However, the two chlorine atoms are strongly deactivating and ortho-, para-directing. The steric hindrance from the alanine (B10760859) moiety and the ortho-chloro substituents would likely make electrophilic aromatic substitution challenging. Any substitution would be expected to occur at the positions meta to the chlorines (positions 3, 4, and 5 of the benzyl (B1604629) ring), with the para-position (position 4) being the most likely site for substitution if it were to occur.

Potential, albeit likely difficult, transformations could include nitration, halogenation, or Friedel-Crafts reactions under harsh conditions. Conversely, nucleophilic aromatic substitution to displace one or both of the chlorine atoms would require very strong nucleophiles and forcing conditions due to the electron-rich nature of the benzene (B151609) ring.

Electrophilic Aromatic Substitution Studies

Direct electrophilic aromatic substitution (EAS) on the 2,6-dichlorobenzyl moiety of this compound is challenging due to the deactivating effect of the chlorine atoms. However, understanding the directing effects of the substituents is crucial for predicting the outcome of such reactions. The two chlorine atoms are ortho, para-directing, yet strongly deactivating, while the benzyl group itself is a weak activating group and also ortho, para-directing. organicchemistrytutor.comminia.edu.eglibretexts.orgyoutube.com In the case of 2,6-dichlorotoluene, a close analogue, electrophilic substitution is known to be difficult. chemicalbook.comnih.gov When forced, substitution is expected to occur at the positions least deactivated by the chlorine atoms and influenced by the alkyl group, which would be the 3 and 4-positions.

Standard EAS reactions like nitration, halogenation, and sulfonation typically require harsh conditions and strong acid catalysts to proceed on deactivated rings. organicchemistrytutor.comminia.edu.eglibretexts.orgmasterorganicchemistry.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the 2,6-Dichlorobenzyl Ring

| Reaction | Reagents | Expected Major Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro- and 4-Nitro-N-(2,6-dichlorobenzyl)alanine | Requires forcing conditions due to ring deactivation. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-Bromo- and 4-Bromo-N-(2,6-dichlorobenzyl)alanine | Catalyst is essential to generate a potent electrophile. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | N-(2,6-dichloro-3-sulfobenzyl)alanine and N-(2,6-dichloro-4-sulfobenzyl)alanine | The reaction is often reversible. organicchemistrytutor.com |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | Generally not feasible | The strongly deactivated ring is unlikely to undergo Friedel-Crafts reactions. wikipedia.org |

Metal-Catalyzed Coupling Reactions

The chlorine atoms on the aromatic ring of this compound offer sites for metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Palladium- and nickel-catalyzed reactions are particularly prominent in this context. thieme-connect.descispace.com These reactions typically involve the coupling of an organometallic reagent with the aryl halide.

Given that the starting material for the synthesis of this compound is often 2,6-dichlorobenzyl bromide, the reactivity of this precursor in cross-coupling reactions is highly relevant. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions of benzyl bromides with various partners, such as diazoesters, have been reported to proceed with good yields. nih.govpolyu.edu.hk

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst System | Coupling Partner | Potential Product |

| Suzuki Coupling | Pd(PPh₃)₄, base | Arylboronic acid | N-(2-Aryl-6-chlorobenzyl)alanine or N-(2,6-Diarylbenzyl)alanine |

| Sonogashira Coupling | Pd(PPh₃)₂, CuI, base | Terminal alkyne | N-(2-Alkynyl-6-chlorobenzyl)alanine or N-(2,6-Dialkynylbenzyl)alanine |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Amine | N-(2-Amino-6-chlorobenzyl)alanine or N-(2,6-Diaminobenzyl)alanine |

| Heck Coupling | Pd(OAc)₂, ligand, base | Alkene | N-(2-Alkenyl-6-chlorobenzyl)alanine or N-(2,6-Dialkenylbenzyl)alanine |

This table outlines potential reactions based on established metal-catalyzed cross-coupling methodologies. The specific conditions would need to be optimized for this compound.

Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative to palladium-based systems for certain transformations. bris.ac.uk

Synthesis of Complex this compound Conjugates and Scaffolds

The amino acid portion of this compound provides a versatile platform for the synthesis of more complex molecules, such as peptide conjugates. Standard peptide synthesis protocols, including solid-phase peptide synthesis (SPPS), can be employed to incorporate this non-natural amino acid into peptide chains. beilstein-journals.org

The synthesis of a peptide conjugate would typically involve the following steps:

Protection: The carboxylic acid and/or the secondary amine of this compound are protected with suitable protecting groups (e.g., Fmoc for the amine, and a tert-butyl ester for the carboxylic acid).

Activation and Coupling: The free carboxylic acid of the protected this compound is activated using a coupling reagent (e.g., DCC, HBTU) and then reacted with the free amine of another amino acid or a peptide on a solid support. rsc.org

Deprotection and Elongation: The protecting group on the nitrogen is removed, and the peptide chain is elongated by repeating the coupling steps.

Cleavage: Once the desired peptide sequence is assembled, the conjugate is cleaved from the solid support, and all protecting groups are removed.

This methodology allows for the creation of a wide array of peptide conjugates containing the this compound moiety. illinois.edunih.govnih.gov These conjugates can be designed to have specific biological activities or to serve as molecular probes.

Applications of N 2,6 Dichlorobenzyl Alanine in Organic Synthesis

N-(2,6-Dichlorobenzyl)alanine as a Chiral Building Block

The inherent chirality of this compound makes it a significant chiral building block in synthetic organic chemistry. rsc.orgnih.gov Chiral building blocks are enantiomerically pure or enriched compounds that can be incorporated into a larger molecule, thereby transferring their stereochemical information to the final product. This approach is fundamental to the synthesis of enantiopure pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired activity.

This compound can serve as a precursor for the stereoselective synthesis of more complex and advanced chemical intermediates. The alanine (B10760859) backbone provides a versatile scaffold that can be further elaborated, while the N-(2,6-dichlorobenzyl) group can influence the stereochemical outcome of subsequent reactions. This control is often a result of steric hindrance, where the bulky dichlorobenzyl group directs incoming reagents to attack the molecule from a specific face, leading to the preferential formation of one stereoisomer over another. While specific examples detailing the direct use of this compound as a precursor are not extensively documented in the provided search results, the principle is a cornerstone of modern asymmetric synthesis.

In asymmetric catalysis, chiral molecules are employed to catalyze reactions in a way that produces an excess of one enantiomer of the product. This compound and its derivatives have the potential to act as chiral ligands or auxiliaries. A chiral ligand coordinates to a metal center to form a chiral catalyst, which then orchestrates the enantioselective transformation. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. The combination of a chiral center and a sterically demanding aromatic moiety in this compound are desirable features for such applications, although specific examples of its use in this context are not prevalent in the provided search results. The development of new catalytic systems, such as chiral aldehyde-nickel dual catalysis for the asymmetric α-propargylation of amino acid esters, highlights the ongoing research into creating stereodivergent synthetic methods. nih.gov

Role in Multi-Component Reaction Development

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. beilstein-journals.orgencyclopedia.pub These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. encyclopedia.pub The Ugi and Mannich reactions are prominent examples of MCRs. beilstein-journals.orgbeilstein-journals.org While the direct participation of this compound in a specific, named multi-component reaction is not detailed in the provided search results, amino acids are common components in MCRs. For instance, the Ugi four-component condensation reaction (Ugi-4CR) typically involves an amine, a carboxylic acid, an isocyanide, and a carbonyl compound. beilstein-journals.org this compound could potentially serve as the amino acid component in such reactions, leading to the formation of complex peptide-like structures. The development of MCRs using organozinc reagents for the synthesis of α-branched amines further illustrates the versatility of these reactions. beilstein-journals.org

Analytical Method Development for Research Applications of N 2,6 Dichlorobenzyl Alanine

Chromatographic Methods for Purity and Stereoisomeric Analysis

Chromatographic techniques are indispensable for assessing the purity and resolving stereoisomers of N-(2,6-dichlorobenzyl)alanine. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like amino acid derivatives. researchgate.net A well-developed HPLC method can effectively separate this compound from starting materials, by-products, and degradation products.

Method Parameters:

A typical reversed-phase HPLC method for the purity analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The dichlorobenzyl group imparts significant hydrophobicity, suggesting that a higher proportion of the organic solvent will be required for elution.

For stereoisomeric analysis, a chiral stationary phase (CSP) is necessary to separate the D- and L-enantiomers. Alternatively, pre-column derivatization with a chiral reagent can be employed, followed by separation on a standard achiral column. semanticscholar.org

Table 1: Illustrative HPLC Method Parameters for Purity and Chiral Analysis of this compound

| Parameter | Purity Analysis | Chiral Analysis |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 20-80% B over 20 min | 30-70% B over 30 min |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detection | UV at 220 nm and 275 nm | UV at 220 nm |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique, but it is generally not suitable for the direct analysis of amino acids due to their low volatility and high polarity. Therefore, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable compound. nih.gov

Common derivatization approaches for amino acids include esterification of the carboxylic acid group followed by acylation of the amino group. For instance, reaction with an alcohol (e.g., methanol, 2-butanol) in the presence of an acid catalyst, followed by treatment with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA), can yield a derivative suitable for GC analysis. nih.govnih.gov

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures. ijprajournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govmdpi.comresearchgate.net This technique is exceptionally well-suited for monitoring the progress of reactions that synthesize this compound. By analyzing small aliquots of the reaction mixture over time, researchers can track the consumption of starting materials and the formation of the desired product and any by-products.

The mass spectrometer can be operated in full-scan mode to detect all ionizable species or in selected ion monitoring (SIM) mode to specifically track the masses of known compounds. This provides real-time kinetic data and insights into the reaction mechanism.

Table 2: Hypothetical LC-MS Data for Reaction Monitoring

| Time (hours) | Starting Material A (%) | Starting Material B (%) | This compound (%) | Impurity X (%) |

| 0 | 50 | 50 | 0 | 0 |

| 1 | 35 | 38 | 25 | 2 |

| 2 | 20 | 25 | 50 | 5 |

| 4 | 5 | 8 | 80 | 7 |

| 6 | <1 | 2 | 88 | 9 |

| 8 | <1 | <1 | 90 | 9 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities in a sample. researchgate.netthermofisher.com After appropriate derivatization of the this compound sample, GC-MS analysis can provide a detailed impurity profile. The high resolving power of the gas chromatograph separates the individual components, and the mass spectrometer provides mass spectra that can be used to identify the impurities by comparison with spectral libraries or through interpretation of fragmentation patterns. researchgate.net This is crucial for identifying trace-level impurities that may have originated from starting materials or side reactions during synthesis.

Spectroscopic Quantification Methods in Research Settings

While chromatographic methods are preferred for their ability to separate the analyte from interferents, spectroscopic methods can be employed for rapid quantification in research settings, particularly for relatively pure samples.

UV-Visible spectroscopy can be used for a quick estimation of the concentration of this compound in a solution. The presence of the dichlorobenzyl aromatic ring results in characteristic UV absorbance maxima. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. However, this method is susceptible to interference from any impurities that also absorb at the analytical wavelength.

For more specific quantification, particularly in complex matrices, techniques like quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy could be developed. By integrating the signal of a specific proton on this compound relative to a certified internal standard, a highly accurate and precise concentration can be determined without the need for a reference standard of the analyte itself.

Conclusion and Future Directions in N 2,6 Dichlorobenzyl Alanine Research

Summary of Key Academic Contributions

A thorough review of scientific databases and academic journals indicates a lack of specific research focused on N-(2,6-dichlorobenzyl)alanine. While there is extensive research on alanine (B10760859) and its various derivatives, no peer-reviewed articles, communications, or patents could be identified that specifically describe the synthesis, characterization, or biological evaluation of this compound. General studies on N-substituted amino acids and the impact of halogenated benzyl (B1604629) groups on molecular properties provide a foundational context, but direct academic contributions to this particular compound are absent.

Emerging Trends and Unexplored Research Avenues

Given the absence of existing research, the field is entirely open to exploration. Emerging trends in medicinal chemistry and materials science suggest several potential avenues for future investigation of this compound.

Potential Research Areas:

| Research Avenue | Description |

| Synthesis and Characterization | Development and optimization of a synthetic route to produce this compound. Full characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be the foundational first step. |

| Biological Screening | Investigation of its potential as an enzyme inhibitor, receptor antagonist, or antimicrobial agent. The dichlorobenzyl moiety is a common feature in bioactive molecules, suggesting this compound could exhibit interesting biological properties. |

| Materials Science Applications | Exploration of its use as a building block for novel polymers or as a component in self-assembling systems. The specific stereochemistry and functional groups could lead to materials with unique properties. |

| Computational Modeling | In silico studies to predict the compound's physicochemical properties, potential biological targets, and binding affinities. This could guide and prioritize experimental work. |

Potential for Novel Methodological Advancements

The study of this compound could drive the development of new scientific methods. For instance, its synthesis might necessitate novel catalytic systems or purification techniques. If the compound shows interesting biological activity, it could be used as a probe to develop new assays or imaging techniques to study its molecular targets and mechanisms of action. The unique structural features of the molecule could also present challenges and opportunities for advancing analytical techniques used for its detection and characterization in complex biological matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.